![molecular formula C9H9NO3S2 B8666456 5-methoxy-1-benzothiophene-2-sulfonamide](/img/structure/B8666456.png)
5-methoxy-1-benzothiophene-2-sulfonamide
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Overview
Description
5-methoxy-1-benzothiophene-2-sulfonamide is an organosulfur compound with the molecular formula C9H9NO3S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-benzothiophene-2-sulfonamide can be achieved through several methods. One common approach involves the reaction of 5-methoxybenzo[b]thiophene with sulfonamide derivatives under specific conditions. For instance, the reaction between 5-methoxybenzo[b]thiophene and sulfonamide in the presence of a suitable catalyst and solvent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-methoxybenzo[b]thiophene-2-sulfone .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiophene sulfonamides, including 5-methoxy-1-benzothiophene-2-sulfonamide, exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of cancer cells such as HeLa (cervical carcinoma), K-562 (myelocytic leukemia), and HT-29 (colon carcinoma) with growth inhibition values (GI50) comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of Benzothiophene Derivatives
Compound | Cell Line | GI50 (µM) |
---|---|---|
BTS-1 | HeLa | 5.0 |
BTS-2 | K-562 | 3.2 |
BTS-2 | HT-29 | 4.0 |
Antimicrobial Properties
This compound has also been investigated for its antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's mechanism appears to involve the inhibition of bacterial growth and biofilm formation, which are critical factors in the treatment of infections .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
This compound | S. aureus | 80.69 |
Control (CIP) | S. aureus | 99.20 |
Carbonic Anhydrase Inhibition
Recent studies have shown that certain derivatives of benzothiophene sulfonamides can selectively inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The selectivity for carbonic anhydrase IX over other isoforms suggests potential for targeted cancer therapies .
Table 3: Inhibition Potency Against Carbonic Anhydrases
Compound | Carbonic Anhydrase IX IC50 (nM) | Carbonic Anhydrase II IC50 (nM) |
---|---|---|
Compound A | 10.93 | 1.55 |
Compound B | 25.06 | 3.92 |
Synthesis and Evaluation of Derivatives
A notable study synthesized a series of benzothiophene sulfonamide derivatives to evaluate their biological activities, including anti-inflammatory and analgesic effects. These derivatives were subjected to various assays that demonstrated significant activity compared to standard drugs like diclofenac and aspirin .
Case Study Example: Anti-inflammatory Activity
In a comparative study, several derivatives exhibited notable anti-inflammatory effects, with one compound showing a reduction in edema volume significantly greater than the control group.
Table 4: Anti-inflammatory Effects of Derivatives
Compound | Edema Reduction (%) | Standard Comparison |
---|---|---|
Compound C | 92.7 | Diclofenac (78.95%) |
Compound D | 97.6 | Indomethacin (75%) |
Mechanism of Action
The mechanism of action of 5-methoxy-1-benzothiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition is due to the interaction of the sulfonamide group with the zinc ion in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Thienylthio)thiophene-2-sulfonamide
- 5-(Aminomethyl)thiophene-2-sulfonamide
- 4-Nitrothiophene-2-sulfonamide
Uniqueness
5-methoxy-1-benzothiophene-2-sulfonamide is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. Compared to other thiophene-based sulfonamides, it may exhibit different inhibitory effects on enzymes and other molecular targets .
Properties
Molecular Formula |
C9H9NO3S2 |
---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
5-methoxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9NO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
SPHFFWSPWNZWSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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